Array ( [bid] => 10863840 ) Buy 2-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetic acid

2-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetic acid

Catalog No.
S11259326
CAS No.
M.F
C11H10N2O3S2
M. Wt
282.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)...

Product Name

2-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetic acid

IUPAC Name

2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylacetic acid

Molecular Formula

C11H10N2O3S2

Molecular Weight

282.3 g/mol

InChI

InChI=1S/C11H10N2O3S2/c14-9(5-17-6-10(15)16)13-11-12-7-3-1-2-4-8(7)18-11/h1-4H,5-6H2,(H,15,16)(H,12,13,14)

InChI Key

YWFNFDFOIRNHNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSCC(=O)O

The compound 2-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetic acid is a complex organic molecule featuring a benzo[d]thiazole moiety. This compound is characterized by its unique structural elements, including a thioether linkage and an acetic acid functional group. The benzo[d]thiazole ring is known for its diverse biological activities, particularly in medicinal chemistry, where it serves as a scaffold for various therapeutic agents.

The chemical reactivity of 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetic acid can be explored through several types of reactions:

  • Nucleophilic Substitution: The thioether bond can undergo nucleophilic attack, making it susceptible to substitution reactions.
  • Acid-Base Reactions: The carboxylic acid group can participate in acid-base chemistry, allowing for the formation of salts or esters.
  • Condensation Reactions: The amino and carboxylic acid groups can engage in condensation reactions, potentially forming amides or other derivatives.

This compound exhibits significant biological activity, particularly in the realm of antimicrobial and anticancer research. Benzothiazole derivatives are often evaluated for their potential as inhibitors against various pathogens and cancer cells. Studies have indicated that compounds similar to 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetic acid demonstrate promising activity against Mycobacterium tuberculosis and other bacterial strains, as well as potential cytotoxic effects on cancer cell lines .

The synthesis of 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetic acid typically involves multi-step organic reactions. Common methods include:

  • Knoevenagel Condensation: This reaction can be used to form the thioether linkage by condensing appropriate aldehydes with thiols under basic conditions.
  • Amidation: The introduction of the benzo[d]thiazole moiety may involve coupling reactions with activated carboxylic acids or their derivatives.
  • Thioether Formation: The thioether bond might be formed through nucleophilic substitution of a suitable electrophile with a thiol.

The applications of 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetic acid span various fields:

  • Pharmaceuticals: It is primarily investigated for its potential as an antimicrobial and anticancer agent.
  • Biochemistry: This compound may serve as a probe in biochemical assays to study enzyme interactions or pathways related to disease.

Interaction studies are crucial for understanding how 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetic acid interacts with biological targets. These studies often utilize:

  • Molecular Docking: To predict binding affinities and orientations with target proteins, particularly those involved in disease pathways.
  • In vitro Assays: To assess the biological activity against specific cell lines or pathogens, providing insight into its therapeutic potential.

Several compounds share structural similarities with 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetic acid, which helps highlight its uniqueness:

Compound NameStructure FeaturesBiological Activity
BenzothiazoleBasic structure similar; lacks acetic acid functionalityAntimicrobial activity
ThiazolidinedioneContains thiazole ring; used in diabetes treatmentAntidiabetic properties
4-Amino-benzothiazoleSubstituted benzothiazole; has varied biological activitiesAnticancer properties

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

282.01328453 g/mol

Monoisotopic Mass

282.01328453 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types